

# chemical structure and IUPAC name of 3-chloro-1H-pyrazole

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## Compound of Interest

Compound Name: 3-chloro-1H-pyrazole

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An In-depth Technical Guide to **3-Chloro-1H-pyrazole**: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Chloro-1H-pyrazole** is a pivotal heterocyclic compound, serving as a versatile and highly valued building block in the synthesis of complex molecular architectures. Its unique electronic properties, conferred by the pyrazole ring and the reactive chlorine substituent, make it an essential intermediate in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of **3-chloro-1H-pyrazole**, delving into its fundamental chemical structure, IUPAC nomenclature, and the nuanced topic of its tautomerism. We will explore validated synthetic protocols, detail its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, and provide an analysis of its spectroscopic signature. This document is intended to be an authoritative resource for scientists leveraging this compound in their research and development endeavors, particularly in the pursuit of novel therapeutic agents.

## Core Chemical Identity and Physicochemical Properties

### Chemical Structure and IUPAC Nomenclature

**3-Chloro-1H-pyrazole** is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a chlorine atom substituted at the C3 position.[1][2] The molecular formula is  $C_3H_3ClN_2$  and it has a molecular weight of approximately 102.52 g/mol .[3][4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-chloro-1H-pyrazole**.[1] However, due to the phenomenon of annular tautomerism, it is crucial to understand its relationship with its tautomeric form, 5-chloro-1H-pyrazole.[5]

## Annular Tautomerism: A Critical Consideration

Unsubstituted N-H pyrazoles exist as a dynamic equilibrium of two tautomeric forms. This is a rapid proton transfer between the two nitrogen atoms of the pyrazole ring.[6][7] For **3-chloro-1H-pyrazole**, this equilibrium involves the 5-chloro-1H-pyrazole tautomer. While the 3-chloro isomer is the conventionally named and referenced structure, the presence of the 5-chloro tautomer is critical in understanding its reactivity, as reaction conditions can favor one form over the other.[7][8]

Caption: Annular tautomerism of **3-chloro-1H-pyrazole**.

## Physicochemical Data Summary

Quantitative data for **3-chloro-1H-pyrazole** is crucial for experimental design, including reaction setup, purification, and storage. The following table summarizes its key properties.

Property	Value	Source
CAS Number	14339-33-4	[3]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> CIN <sub>2</sub>	[1][2]
Molecular Weight	102.52 g/mol	[3][4]
Appearance	White powder or green oil	[3]
Melting Point	40 °C	[3][9]
Boiling Point	250.9 ± 13.0 °C (Predicted)	[3][9]
Density	1.405 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][9]
pKa	11.04 ± 0.10 (Predicted)	[3][5]
Storage	2-8°C under inert gas (Nitrogen or Argon)	[3][5]

## Synthesis of 3-Chloro-1H-pyrazole: A Validated Protocol

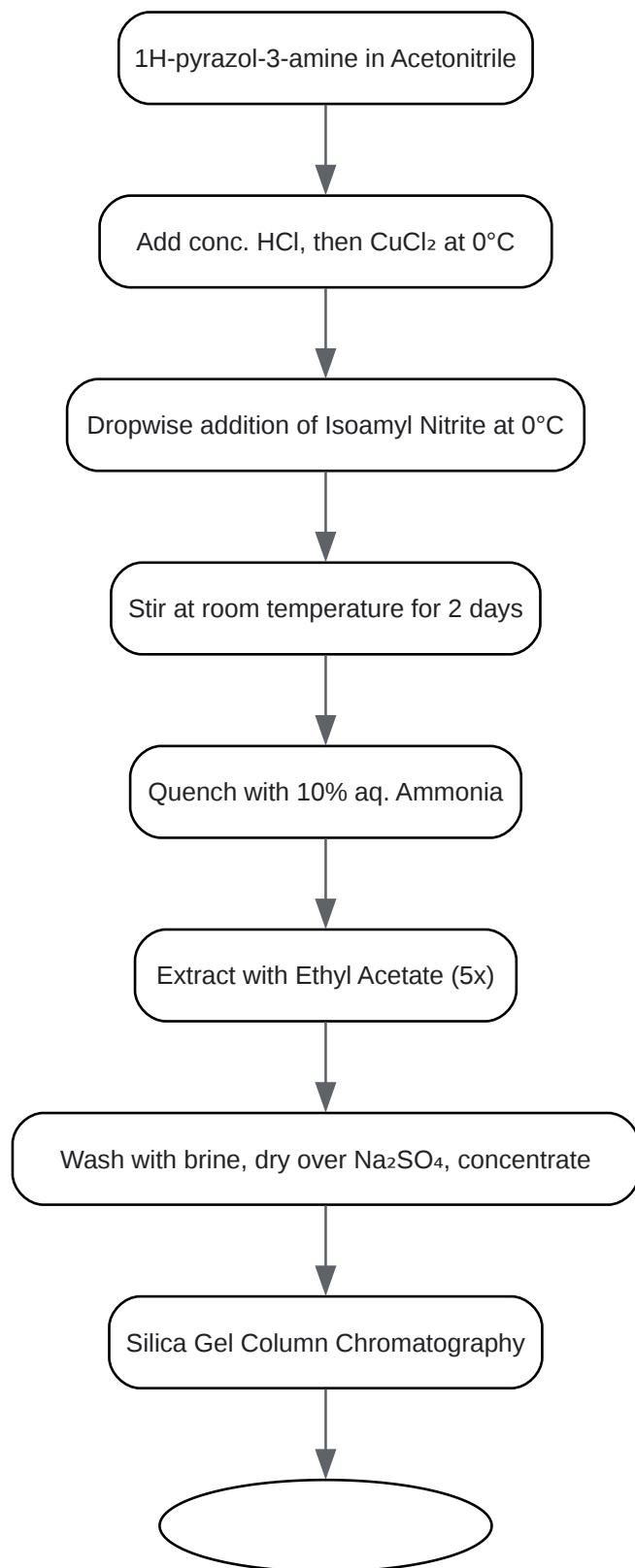
The most common and reliable synthesis of **3-chloro-1H-pyrazole** is achieved through a Sandmeyer-type reaction starting from the readily available 1H-pyrazol-3-amine.[3] This method provides a good yield and a straightforward purification process.

## Causality in Experimental Design

The choice of reagents in this protocol is dictated by their specific functions in the diazotization and chlorination sequence:

- 1H-pyrazol-3-amine: The starting material, providing the pyrazole core with an amino group that can be converted into a diazonium salt.
- Hydrochloric Acid (HCl): Creates the acidic medium necessary for the formation of the nitrous acid precursor and stabilizes the resulting diazonium salt.

- Isoamyl Nitrite: Acts as the diazotizing agent. In the acidic medium, it generates the nitrosonium ion ( $\text{NO}^+$ ), which reacts with the primary amine to form the diazonium salt. It is often preferred over sodium nitrite for its better solubility in organic solvents.
- Copper(II) Chloride ( $\text{CuCl}_2$ ): Serves as the chlorine source and catalyst for the substitution of the diazonium group with a chloride ion.

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Caption: Workflow for the synthesis of **3-chloro-1H-pyrazole**.

## Detailed Experimental Protocol

This protocol is adapted from established procedures.[\[3\]](#)[\[9\]](#)

- Reaction Setup: In a suitable reaction vessel, dissolve 1H-pyrazol-3-amine (20.0 g, 241 mmol) in acetonitrile (600 mL).
- Acidification and Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated hydrochloric acid (20 mL), followed by the addition of copper(II) chloride (65.0 g, 481 mmol).
- Diazotization: Stir the mixture at 0 °C for 30 minutes. Subsequently, add isoamyl nitrite (56.4 g, 481 mmol) dropwise, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 days.
- Work-up: Quench the reaction by carefully adding a 10% aqueous ammonia solution (1 L). Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 500 mL).
- Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Purification: Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to yield **3-chloro-1H-pyrazole** (10.3 g, 42% yield) as a green oil.[\[3\]](#)

## Chemical Reactivity and Applications in Drug Discovery

The utility of **3-chloro-1H-pyrazole** in drug development stems from the reactivity of the C-Cl bond, which allows for the strategic introduction of diverse functionalities onto the pharmacologically significant pyrazole scaffold.[\[10\]](#)

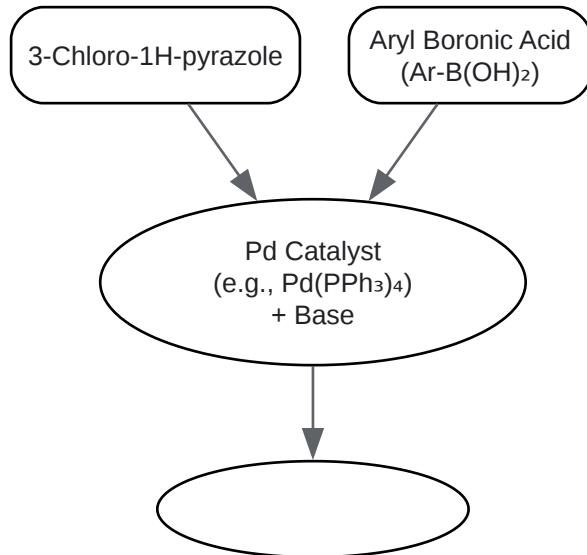
## Palladium-Catalyzed Cross-Coupling Reactions

**3-Chloro-1H-pyrazole** is an excellent electrophilic substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[11]

- Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting with aryl or heteroaryl boronic acids to synthesize 3-aryl-1H-pyrazoles.
- Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds for the synthesis of 3-amino-1H-pyrazole derivatives.
- Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes, yielding 3-alkynyl-1H-pyrazoles.

These reactions are fundamental for building the complex molecular libraries needed for screening and lead optimization in drug discovery programs.[11][12]

#### Illustrative Suzuki-Miyaura Coupling Pathway



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Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

## Role as a Pharmacophore

The pyrazole ring itself is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and anti-obesity agents.[\[13\]](#)[\[10\]](#)[\[14\]](#)[\[15\]](#) **3-Chloro-1H-pyrazole** provides a direct and efficient entry point for synthesizing novel analogues of these drugs. For example, it is used in the preparation of aminoquinazolines, which act as P2X3 inhibitors for potential pain therapeutics.[\[3\]](#)

## Spectroscopic Characterization

Structural confirmation of **3-chloro-1H-pyrazole** is routinely achieved through standard spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides a clear signature for the molecule.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Reference
12.84 ppm	broad singlet	1H	NH	<a href="#">[3]</a>
7.62 ppm	singlet	1H	C5-H	<a href="#">[3]</a>
6.29 ppm	singlet	1H	C4-H	<a href="#">[3]</a>
(Spectrum recorded in CDCl <sub>3</sub> at 400 MHz)				

Interpretation:

- The highly deshielded, broad singlet at 12.84 ppm is characteristic of the acidic proton on the nitrogen atom.[\[3\]](#) Its broadness is due to quadrupole broadening and potential exchange.
- The two singlets at 7.62 ppm and 6.29 ppm correspond to the two protons on the pyrazole ring.[\[3\]](#) The lack of coupling confirms their isolated positions on the ring.

## Other Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad N-H stretching band in the region of 3100-3300  $\text{cm}^{-1}$  and C=C/C=N stretching vibrations characteristic of the aromatic ring around 1400-1600  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  102 and an isotopic peak ( $\text{M}+2$ ) at  $\text{m/z}$  104 with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature for a compound containing one chlorine atom.

## Safety and Handling

As a reactive chemical intermediate, **3-chloro-1H-pyrazole** must be handled with appropriate precautions.

- Hazards: It is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[16] It may also cause respiratory irritation.[16]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid breathing dust or vapors.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[3][5] Keep away from incompatible materials such as strong acids and oxidizing agents.[19]

## Conclusion

**3-Chloro-1H-pyrazole** is a foundational reagent for chemists engaged in the synthesis of functionalized pyrazole derivatives. Its well-defined structure, predictable reactivity in robust transformations like palladium-catalyzed coupling, and the pharmacological importance of its core scaffold ensure its continued relevance in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its safe and effective utilization in the laboratory.

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## References

- 1. 3-Chloro-1H-pyrazole | C3H3ClN2 | CID 6426710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole, 3-chloro- | 14339-33-4 [chemnet.com]
- 3. 3-chloro-1H-pyrazole CAS#: 14339-33-4 [m.chemicalbook.com]
- 4. 14339-33-4 | 3-Chloro-1H-pyrazole - AiFChem [aifchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. mdpi.com [mdpi.com]
- 9. 3-chloro-1H-pyrazole CAS#: 14339-33-4 [amp.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]

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